molecular formula C15H11ClN2O3 B5869925 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione

3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione

Cat. No. B5869925
M. Wt: 302.71 g/mol
InChI Key: RNYKOYNECMDQLY-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione, also known as MCI-186 or edaravone, is a small molecule drug that has been used mainly in Japan for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). It is a free radical scavenger that can protect neurons from oxidative stress and inflammation, and improve neurological function in animal models and clinical trials.

Mechanism of Action

3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione is a potent scavenger of hydroxyl radicals, peroxynitrite radicals, and superoxide anions, which are generated during ischemia-reperfusion injury, inflammation, and oxidative stress. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione can also inhibit lipid peroxidation and protein carbonylation, which are major contributors to cellular damage and death. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione can modulate the expression of various cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, which are involved in the inflammatory response and neurodegeneration. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione can enhance the expression of brain-derived neurotrophic factor (BDNF), which is a key regulator of neuronal survival, growth, and plasticity.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects in animal and human studies. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione can reduce the levels of malondialdehyde (MDA), which is a marker of lipid peroxidation, and increase the levels of glutathione (GSH), which is a major antioxidant. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione can improve the blood-brain barrier (BBB) integrity and reduce the infiltration of inflammatory cells and cytokines into the brain parenchyma. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione can enhance the cerebral blood flow (CBF) and oxygen delivery to the ischemic penumbra, which can promote tissue survival and repair. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione can also improve the mitochondrial function and energy metabolism, which are critical for neuronal survival and function.

Advantages and Limitations for Lab Experiments

3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has several advantages and limitations for lab experiments. The advantages include its high potency, selectivity, and specificity for free radical scavenging and neuroprotection. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has a well-established synthesis method and chemical structure, which can facilitate its characterization and analysis. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has been extensively studied in various animal models and clinical trials, which can provide valuable insights into its mechanism of action and therapeutic potential. The limitations include its low solubility, stability, and bioavailability, which can affect its pharmacokinetics and pharmacodynamics. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has a narrow therapeutic window and dose-dependent toxicity, which can limit its clinical application and safety. 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has not been approved by the FDA for the treatment of acute ischemic stroke or ALS in the US, which can limit its availability and accessibility.

Future Directions

3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has several future directions for research and development. The first direction is to explore the optimal dosage, duration, and timing of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione treatment in different stroke and ALS populations, and to identify the biomarkers and imaging modalities that can predict the response and outcome of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione treatment. The second direction is to investigate the potential combination therapy of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione with other neuroprotective agents, such as thrombolytics, antioxidants, and anti-inflammatory drugs, to enhance the efficacy and safety of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione treatment. The third direction is to elucidate the molecular and cellular mechanisms of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione action in more detail, and to identify the downstream signaling pathways and gene networks that are involved in its neuroprotective and anti-inflammatory effects. The fourth direction is to develop new formulations and delivery methods of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione that can improve its solubility, stability, and bioavailability, and that can target specific brain regions and cell types. The fifth direction is to explore the potential applications of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione in other neurological and psychiatric disorders, such as traumatic brain injury, Alzheimer's disease, Parkinson's disease, and depression, where oxidative stress and inflammation play a critical role in the pathogenesis and progression of the diseases.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione involves the condensation of 3-chlorophenylhydrazine with 5-methyl-2-furfural in the presence of acetic acid, followed by the reaction with ethyl acetoacetate and acetic anhydride to form the imidazolidinedione ring. The final product is obtained by recrystallization from ethanol. The yield of the synthesis is about 50%, and the purity of the product is over 99%. The chemical structure of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione is shown below:

Scientific Research Applications

3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has been extensively studied for its neuroprotective and anti-inflammatory effects in various preclinical and clinical settings. In animal models of cerebral ischemia, 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has been shown to reduce infarct volume, improve neurological deficits, and increase survival rate. The mechanism of action of 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione is thought to involve the scavenging of free radicals, the inhibition of lipid peroxidation, the modulation of cytokine expression, and the enhancement of neurotrophic factors. In clinical trials of acute ischemic stroke, 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has been shown to improve functional outcomes and reduce mortality, especially in patients with moderate to severe stroke. In clinical trials of ALS, 3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione has been shown to slow the decline of respiratory function and prolong survival, although the effect on motor function is less clear.

properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c1-9-5-6-12(21-9)8-13-14(19)18(15(20)17-13)11-4-2-3-10(16)7-11/h2-8H,1H3,(H,17,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYKOYNECMDQLY-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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